molecular formula C52H76N4O12 B1679688 PF 1022A CAS No. 133413-70-4

PF 1022A

Número de catálogo: B1679688
Número CAS: 133413-70-4
Peso molecular: 949.2 g/mol
Clave InChI: YJNUXGPXJFAUQJ-LYWANRAQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PF-1022A es un ciclooctadepsipéptido con propiedades antihelmínticas de amplio espectro. Se produce mediante la fermentación del hongo Mycelia sterilia. Este compuesto es conocido por sus fuertes actividades antihelmínticas contra diversos parásitos, incluyendo Ascaridia galli en pollos .

Aplicaciones Científicas De Investigación

Anthelmintic Activity

PF 1022A has been identified as a novel anthelmintic agent effective against various nematode species. Its mechanism primarily involves binding to latrophilin-like receptors in nematodes, which is crucial for their pharyngeal pumping. The compound has demonstrated efficacy against:

  • Ascaridia galli in chickens
  • Strongyloides ratti and Nippostrongylus brasiliensis in rats
  • Ancylostoma caninum in dogs
  • Trichostrongylus colubriformis and Haemonchus contortus in sheep
  • Dictyocaulus viviparus in cattle

Studies report high efficacy rates with doses ranging from 1 to 10 mg/kg body weight administered via oral, subcutaneous, or intravenous routes, showing no significant clinical signs of toxicity .

Cytotoxic Effects

This compound exhibits cytotoxic properties against various cancer cell lines. Research indicates that it induces apoptosis through mitochondrial pathways, characterized by morphological changes such as chromatin condensation and cell shrinkage. In vitro studies revealed that treatment with this compound leads to a concentration-dependent increase in apoptotic nuclei in human cells .

Table 1: Cytotoxicity of this compound on Human Cell Lines

Concentration (µM)Apoptotic Nuclei (%) After 24hApoptotic Nuclei (%) After 48h
Control23
2.546
51215
101436

This data suggests that while this compound shows promise as an anticancer agent, its concentrations for therapeutic use must be carefully considered to avoid excessive toxicity.

Development of Derivatives

The structural characteristics of this compound make it a valuable precursor for synthesizing semi-synthetic derivatives with enhanced potency. Research has indicated that certain di-substituted derivatives exhibit superior anthelmintic activity compared to their mono-substituted counterparts . This opens avenues for developing more effective treatments against resistant nematode strains.

Case Study: Efficacy Against Gastrointestinal Nematodes

In a controlled study involving livestock, this compound was administered to sheep infected with Haemonchus contortus. Results showed a significant reduction in parasite load post-treatment, confirming its effectiveness as an alternative to conventional anthelmintics .

Case Study: Safety Profile

In various animal studies, this compound was found to have a low toxicity profile, with no necrotic cell death observed even at higher concentrations that induced apoptosis. This suggests that this compound could be a safer alternative compared to other available anthelmintics .

Análisis De Reacciones Químicas

PF-1022A experimenta diversas reacciones químicas, incluyendo:

Actividad Biológica

PF 1022A is a cyclooctadepsipeptide that has garnered attention for its broad-spectrum anthelmintic properties, particularly against gastrointestinal nematodes. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structure and Source

This compound is derived from the fermentation of the fungus Mycelia sterilia and has a complex structure characterized by a cyclo(D-lactyl-L-N-methylleucyl-D-3-phenyllactyl-L-N-methylleucyl) configuration. It is part of a family of N-methylated cyclooctadepsipeptides, with this compound being the most potent among its analogs .

Anthelmintic Activity

This compound exhibits strong anthelmintic activities against various nematodes, including Ascaridia galli in chickens and Ascaris suum in swine. The efficacy of this compound has been demonstrated through several in vitro and in vivo studies.

Efficacy Against Nematodes

  • In Vitro Studies : this compound significantly inhibits egg hatch and larval movement at concentrations ranging from 1 to 100 μg/mL. Specifically, it showed complete inhibition of larval movement at most examination points within this concentration range .
  • In Vivo Studies : In trials involving chickens infected with Ascaridia galli, this compound demonstrated a marked reduction in worm burden compared to untreated controls. Its efficacy was comparable to standard anthelmintics like levamisole .

The biological activity of this compound can be attributed to several mechanisms:

  • Ion Channel Interaction : this compound acts as a channel-forming ionophore, influencing ion flux across cell membranes. This property is crucial for its anthelmintic effects as it disrupts the neuromuscular function of nematodes .
  • GABA Receptor Binding : The compound binds to GABA receptors in nematodes, which may contribute to its paralyzing effects on these parasites. Although it does not act as a GABA agonist, it displaces GABA from muscle cells, suggesting a unique interaction with the receptor .

Cytotoxic Effects on Mammalian Cells

Recent studies have explored the cytotoxic effects of this compound on mammalian cells:

  • Cell Proliferation Studies : In human KB-3-1 cells, this compound showed a concentration-dependent effect on cell proliferation. At lower concentrations (≤ 1 µM), it stimulated growth, while higher concentrations resulted in decreased viability, with an IC50 ranging from 5.9 µM to 8.1 µM depending on exposure time .
  • Apoptotic Mechanisms : The compound's impact on apoptosis-related proteins (p53, Bax, Bcl-2) indicates that this compound can induce cell death through apoptosis pathways in certain cell types .

Comparative Efficacy Table

CompoundTarget OrganismEfficacy LevelReference
This compoundAscaridia galliHigh
LevamisoleAscaridia galliModerate
AlbendazoleAscaridia galliLow
IvermectinAscaridia galliLow

Case Studies

  • Study on Chickens : A controlled study demonstrated that chickens treated with this compound had significantly lower egg counts and worm burdens compared to untreated groups. The results indicated that this compound could be a viable alternative to traditional anthelmintics in poultry farming .
  • Cytotoxicity Assessment : In vitro analysis revealed that exposure to this compound led to increased cell death in cancer cell lines at higher concentrations, suggesting potential applications in cancer therapy alongside its anthelmintic properties .

Propiedades

IUPAC Name

(3S,6R,9S,12R,15S,18R,21S,24R)-6,18-dibenzyl-4,10,12,16,22,24-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H76N4O12/c1-31(2)25-39-49(61)65-35(9)45(57)53(11)42(28-34(7)8)52(64)68-44(30-38-23-19-16-20-24-38)48(60)56(14)40(26-32(3)4)50(62)66-36(10)46(58)54(12)41(27-33(5)6)51(63)67-43(47(59)55(39)13)29-37-21-17-15-18-22-37/h15-24,31-36,39-44H,25-30H2,1-14H3/t35-,36-,39+,40+,41+,42+,43-,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNUXGPXJFAUQJ-LYWANRAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=CC=C2)CC(C)C)C)C)CC(C)C)C)CC3=CC=CC=C3)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC(C)C)C)CC2=CC=CC=C2)CC(C)C)C)C)CC(C)C)C)CC3=CC=CC=C3)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H76N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201335234
Record name (3S,6R,9S,12R,15S,18R,21S,24R)-6,18-Dibenzyl-3,9,15,21-tetraisobutyl-4,10,12,16,22,24-hexamethyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclo-tetracosane-2,5,8,11,14,17,20,23-octaone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

949.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133413-70-4
Record name PF 1022A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133413704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S,6R,9S,12R,15S,18R,21S,24R)-6,18-Dibenzyl-3,9,15,21-tetraisobutyl-4,10,12,16,22,24-hexamethyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclo-tetracosane-2,5,8,11,14,17,20,23-octaone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,6R,9S,12R,15S,18R,21S,24R)-6,18-dibenzyl-3,9,15,21-tetraisobutyl-4,10,12,16,22,24-hexamethyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclo-tetracosane-2,5,8,11,14,17,20,23-octaone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.957
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF 1022A
Reactant of Route 2
PF 1022A
Reactant of Route 3
PF 1022A
Reactant of Route 4
PF 1022A
Reactant of Route 5
Reactant of Route 5
PF 1022A
Reactant of Route 6
Reactant of Route 6
PF 1022A
Customer
Q & A

Q1: What is the primary target of PF1022A in nematodes?

A1: While the exact mechanism of action remains partially understood, research suggests that PF1022A primarily targets the voltage- and calcium-activated potassium channel Slo-1 in nematodes. [] This interaction leads to the opening of the Slo-1 channel, disrupting neuronal signaling and muscle function. []

Q2: How does PF1022A's interaction with Slo-1 affect nematode physiology?

A2: By activating Slo-1 channels, PF1022A disrupts potassium ion flow, leading to hyperpolarization of nerve and muscle cells. [, ] This disruption in membrane potential impairs neuromuscular transmission, causing paralysis and ultimately death of the nematode. [, , ]

Q3: What is the molecular formula and weight of PF1022A?

A3: PF1022A has the molecular formula C44H74N4O12 and a molecular weight of 843.05 g/mol.

Q4: What are the key structural features of PF1022A?

A4: PF1022A is a cyclooctadepsipeptide, meaning it's a cyclic molecule composed of eight alternating amino acid and hydroxy acid residues. [] Its structure consists of four (L)-N-methylleucine residues alternating with two (D)-lactate and two (D)-3-phenyllactate units. [, ] This alternating arrangement contributes to its unique conformational properties. []

Q5: How does modifying the N-methylleucine residues in PF1022A affect its activity?

A5: Replacing the (L)-N-methylleucine residues with other N-alkylated amino acids generally leads to a decrease in anthelmintic activity, highlighting their importance for in vivo efficacy. []

Q6: What is the impact of modifying the phenyllactate moiety in PF1022A?

A6: Introducing substituents, particularly at the para position of the phenyllactate moiety, can significantly influence the activity of PF1022A. [] Some substitutions enhance activity, while others reduce it. Lipophilicity and polar surface area are crucial factors in determining in vivo efficacy. []

Q7: Do conformational restrictions imposed on the PF1022A macrocycle affect its activity?

A7: Introducing conformational constraints, like fusing small rings to the macrocycle, can negatively impact the anthelmintic activity of PF1022A. [, ] This suggests that the flexibility of the macrocycle and its ability to adopt specific conformations are crucial for its biological activity. []

Q8: Does PF1022A exhibit polymorphism?

A8: Yes, PF1022A exists in different polymorphic forms, including amorphous and crystalline structures. [] The amorphous form and one specific crystalline form (form III) exhibit higher solubility, potentially leading to better bioavailability. []

Q9: Are there strategies to improve the formulation and delivery of PF1022A?

A9: Researchers are exploring various formulation strategies to enhance the delivery and efficacy of PF1022A. Utilizing specific polymorphic forms with higher solubility is one approach. [] Further research is necessary to identify optimal drug delivery systems and formulations tailored for specific applications and target species.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.